molecular formula C21H29N5O5 B2625771 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide CAS No. 1021119-28-7

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2625771
CAS No.: 1021119-28-7
M. Wt: 431.493
InChI Key: BQNYAGAJZJSBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Carboxamide Derivatives in Medicinal Chemistry

Heterocyclic carboxamides have served as cornerstones of drug discovery since the mid-20th century, with their versatility demonstrated across antiviral, antibacterial, and central nervous system (CNS) therapeutics. Early work in the 1990s established carboxamide-linked heterocycles as potent modulators of neurotransmitter receptors. For instance, pyridine- and thiophene-carboxamides exhibited nanomolar affinity for dopamine D₂ and serotonin 5-HT₂ receptors, with 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide showing antipsychotic efficacy in murine models. These findings underscored the carboxamide group’s role in facilitating hydrogen bonding with target proteins while maintaining metabolic stability.

The 2010s witnessed expanded applications in antiviral therapy. Heterocyclic carboxamides bearing halogenated thiophene or benzothiazole scaffolds demonstrated sub-micromolar activity against norovirus, with 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole 4b achieving an EC₅₀ of 0.53 µM. Structure-activity relationship (SAR) studies highlighted the criticality of electron-withdrawing substituents on heteroaromatic rings for viral replication inhibition, likely through interference with viral protease or polymerase function.

Recent innovations include sulfanilamide-carboxamide hybrids targeting carbonic anhydrase isoforms. Derivatives featuring 4H-thieno[3,2-b]pyrrole-5-carboxamide moieties exhibited Ki values as low as 4.6 nM against hCA II, surpassing the reference drug acetazolamide (Ki = 5.7 nM). These advances illustrate the carboxamide group’s adaptability in conferring both potency and selectivity across target classes.

Table 1: Evolution of Key Heterocyclic Carboxamide Therapeutics

Year Compound Class Biological Activity EC₅₀/Ki Source
1996 Thiophene-carboxamide Dopamine D₂ antagonism IC₅₀ = 8.2 nM
2016 Benzothiazole-carboxamide Anti-norovirus EC₅₀ = 0.53 µM
2021 Thienopyrrole-carboxamide hCA II inhibition Ki = 4.6 nM

Structural Significance of Pyrimidine-Piperazine Hybrid Architectures

The pyrimidine-piperazine hybrid core in 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide merges two pharmacophores with complementary bioactivity profiles. Pyrimidine’s electron-deficient aromatic system enables π-π stacking interactions with tyrosine/tryptophan residues in enzymatic active sites, while its hydrogen bond acceptor capacity (N1 and N3 positions) facilitates binding to kinase ATP pockets or nucleic acid templates.

Piperazine introduces conformational flexibility through its chair-boat transitions, allowing the molecule to adapt to binding site topographies. This dynamic is exemplified in cephalosporin antibiotics where piperazine derivatives enhance bacterial membrane penetration. The carboxamide linker between piperazine and the trimethoxyphenyl group further stabilizes interactions via hydrogen bonding with backbone amides (e.g., Thr199 in carbonic anhydrase).

Electronic Effects :

  • Ethoxy and methyl substituents on the pyrimidine ring modulate electron density:
    • The 6-ethoxy group donates electrons through resonance, increasing pyrimidine’s nucleophilicity at C2 and C4.
    • 2-Methyl substitution introduces steric hindrance, potentially directing substituent interactions toward planar regions of target proteins.

Spatial Considerations :

  • Piperazine’s equatorial-equatorial nitrogen alignment positions the carboxamide group for optimal trajectory into hydrophobic pockets.
  • Molecular modeling of analogous compounds predicts a binding pose where the pyrimidine ring occupies a solvent-exposed region, while the trimethoxyphenyl group embeds into a lipophilic cleft.

Role of 3,4,5-Trimethoxyphenyl Moieties in Bioactive Compound Design

The 3,4,5-trimethoxyphenyl group is a privileged structure in anticancer and antimicrobial agents, contributing to both binding affinity and pharmacokinetic optimization. Its symmetrical methoxy substituents create a hydrophobic moment that aligns with aromatic clusters in protein binding sites, as observed in tubulin inhibitors like combretastatin analogs.

Key Interactions :

  • Methoxy Oxygen Atoms : Serve as hydrogen bond acceptors with lysine/arginine side chains. In carbonic anhydrase inhibitors, methoxy groups form water-mediated hydrogen bonds with Gln92.
  • Aromatic Face : Engages in CH-π interactions with proline/valine residues, enhancing binding entropy.
  • Steric Effects : The 3,4,5-substitution pattern prevents rotation around the C-N bond, maintaining a planar orientation critical for intercalation into DNA or protein domains.

SAR Insights from Analogous Systems :

  • Replacement of 3,4,5-trimethoxy with 4-methoxy groups in sulfanilamide derivatives reduced hCA XII inhibition by 15-fold, underscoring the necessity of multiple methoxy groups for potency.
  • In thienopyrrole-carboxamides, benzyl substituents at position 4 improved hCA II affinity (Ki = 4.6 nM) compared to ethyl groups (Ki = 6.5 nM), suggesting that bulkier aromatic systems complement the trimethoxyphenyl motif’s hydrophobicity.

Table 2: Impact of Aromatic Substituents on Carboxamide Bioactivity

Substituent Pattern Target Protein Ki/EC₅₀ Δ Activity vs. Parent
3,4,5-Trimethoxyphenyl hCA XII 8.3 nM Baseline
4-Methoxyphenyl hCA XII 124 nM 15× reduction
3,5-Dichlorophenyl Norovirus protease 2.1 µM 4× reduction
2-Fluorobenzyl Dopamine D₂ 11 nM 1.3× reduction

Properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O5/c1-6-31-19-13-18(22-14(2)23-19)25-7-9-26(10-8-25)21(27)24-15-11-16(28-3)20(30-5)17(12-15)29-4/h11-13H,6-10H2,1-5H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYAGAJZJSBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a member of the piperazine class of compounds, which have shown significant biological activity across various therapeutic areas. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H28N4O4\text{C}_{21}\text{H}_{28}\text{N}_4\text{O}_4

This structure includes a piperazine core substituted with a pyrimidine and a trimethoxyphenyl group, which are critical for its biological activity.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide exhibit antiproliferative effects against various cancer cell lines. For instance, analogs in related studies have shown IC50 values in the low micromolar range against specific cancer types, indicating promising anticancer properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP51 and CYP5122A1. These enzymes are crucial for sterol biosynthesis in pathogens such as Leishmania. The inhibition of these enzymes can disrupt the growth of such parasites, making this compound a potential candidate for treating leishmaniasis .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Inhibition of Sterol Biosynthesis : By targeting specific cytochrome P450 enzymes, the compound prevents the demethylation processes necessary for sterol synthesis in both human and parasitic cells.
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), leading to downstream signaling changes that influence cellular proliferation and survival pathways .

Study on Leishmania Inhibition

In a study focusing on Leishmania donovani, it was found that derivatives of piperazine carboxamides showed selective inhibition of parasite proliferation while sparing mammalian macrophages. The most effective compounds demonstrated EC50 values in the low micromolar range, highlighting their potential as therapeutic agents against leishmaniasis .

Cancer Cell Line Testing

Another investigation assessed the antiproliferative effects of similar compounds on various cancer cell lines. The results indicated that certain modifications to the piperazine structure enhanced potency against specific tumor types, suggesting that structural optimization could yield more effective anticancer agents .

Data Table: Biological Activity Overview

Activity TypeTargetIC50/EC50 ValueReference
AntiproliferativeVarious cancer cell linesLow micromolar
CYP51 InhibitionLeishmania< 1 µM
CYP5122A1 InhibitionLeishmania≤ 1 µM
GPCR ModulationVarious GPCRsNot specified

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. In one study, compounds synthesized from similar scaffolds showed low IC50 values, indicating strong anticancer activity compared to established drugs like doxorubicin .

Synthesis and Derivatives

The synthesis of 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions that include:

  • Formation of the piperazine ring.
  • Introduction of the pyrimidine moiety.
  • Coupling with the trimethoxyphenyl group.

This synthetic route allows for the generation of various derivatives that can be screened for enhanced biological activity.

Case Studies

StudyFindingsImplications
Aziz-ur-Rehman et al. (2018)Synthesized propanamide derivatives with anticancer properties showing IC50 values significantly lower than doxorubicinHighlights the potential for developing new anticancer therapies based on similar structural motifs
PMC9267128 (2022)Investigated triazine-sulfonamide hybrids with cytotoxic effects against multiple cancer typesSuggests that hybrid compounds may enhance therapeutic efficacy through combined mechanisms
PMC8126877 (2020)Developed triazole-piperazine conjugates demonstrating apoptosis-inducing abilitySupports the notion that piperazine derivatives are promising candidates for cancer treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Thiazole Cores

describes compounds 4c–4g , which share the 3,4,5-trimethoxyphenyl and pyrimidine motifs but incorporate a thiazole ring instead of the carboxamide linker. These derivatives exhibit structural and pharmacological parallels:

Compound Substituent on Pyrimidine-Piperazine Yield (%) Melting Point (°C)
4c 4-Methoxyphenylpiperazine 30 216–217
4d 4-Fluorophenylpiperazine 79 84–86
4e 4-Chlorophenylpiperazine 52 125–130
4g Morpholine 76 110–112

Key observations:

  • Electron-withdrawing groups (e.g., chloro in 4e ) reduce yields compared to electron-donating groups (e.g., methoxy in 4c ) due to steric and electronic effects during synthesis .
  • Lower melting points in 4d and 4g correlate with reduced crystallinity from flexible or non-aromatic substituents.

Quinazoline-Based Analogues

and highlight quinazoline derivatives (e.g., A2–A6, A25–A30) with piperazine-carboxamide linkers.

Compound Aryl Substituent Yield (%) Melting Point (°C)
A2 3-Fluorophenyl 52.2 189.5–192.1
A3 4-Fluorophenyl 57.3 196.5–197.8
A25 2-Chloro-6-fluorophenyl 49.5 198.2–200.5
  • Fluorine and chlorine substituents improve metabolic stability and bioavailability compared to non-halogenated analogues .
  • Higher melting points in halogenated derivatives (A3 , A25 ) suggest stronger intermolecular interactions.

Antitumor Activity Comparison

reports 2-mercaptoquinazoline analogues with 3,4,5-trimethoxyphenyl groups. Their antitumor activity (GI50 values) provides a benchmark:

Compound Structure Summary GI50 (µM)
C 2-[(3-Phenethylquinazolinon-2-yl)thio]-N-(TMP)acetamide 3.16
5-FU 5-Fluorouracil (reference) 18.60
  • The target compound’s pyrimidine core may offer superior tubulin-binding affinity compared to quinazoline-based analogues, though direct activity data is unavailable .
  • The ethoxy group in the target compound could reduce cytotoxicity compared to thiol-containing derivatives like C , which show potent GI50 values .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Piperazine Ring Formation : A Mannich reaction or nucleophilic substitution to introduce substituents (e.g., 3,4,5-trimethoxyphenyl) .
  • Pyrimidine Core Assembly : Condensation of ethoxy-methylpyrimidine precursors with carboxamide groups under reflux conditions (e.g., acetonitrile, 80°C) .
  • Coupling Reactions : Amide bond formation between the piperazine and pyrimidine moieties using coupling agents like EDCl/HOBt .
    Optimization :
  • Control reaction pH (6.5–7.5) to minimize side products.
  • Use high-purity solvents (e.g., anhydrous DMF) to enhance yield (reported 65–78% in analogous syntheses) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., ethoxy group at C6 of pyrimidine, trimethoxy phenyl integration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+ 484.21 vs. observed 484.19) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted pyrimidines (e.g., chloro, methyl) to assess electronic effects on receptor binding .
  • Piperazine Substitutions : Replace 3,4,5-trimethoxyphenyl with fluorophenyl or cyclopropyl groups to evaluate steric hindrance .
  • Biological Assays : Test analogs in kinase inhibition assays (e.g., EGFR, PI3K) and measure IC50 values. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Advanced: How to resolve contradictions in reported biological activity data for piperazine-pyrimidine derivatives?

Methodological Answer:

  • Source Analysis : Cross-validate data using standardized assays (e.g., uniform ATP concentrations in kinase assays) to minimize protocol variability .
  • Solubility Adjustments : Address discrepancies in IC50 values by optimizing compound solubility (e.g., DMSO concentration <0.1%) .
  • Meta-Analysis : Compare datasets from PubChem and peer-reviewed journals, excluding outliers with poor purity (<90%) .

Advanced: What strategies mitigate instability of the ethoxy group during in vitro studies?

Methodological Answer:

  • pH Control : Maintain physiological pH (7.4) in buffer systems (e.g., PBS) to prevent hydrolysis .
  • Light Sensitivity : Store solutions in amber vials at -20°C to avoid photodegradation .
  • Stabilizing Additives : Use antioxidants like BHT (0.01% w/v) in cell culture media .

Advanced: How to investigate receptor binding dynamics for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., serotonin 5-HT1A) on sensor chips to measure real-time association/dissociation rates (ka/kd) .
  • Radioligand Displacement : Compete with [3H]-WAY-100635 in cortical membranes to calculate Ki values .
  • Molecular Dynamics Simulations : Simulate binding poses over 100 ns trajectories (e.g., GROMACS) to identify key interactions (e.g., hydrogen bonds with Asp116) .

Advanced: How to address low yield in large-scale synthesis of the carboxamide intermediate?

Methodological Answer:

  • Catalyst Optimization : Replace EDCl with T3P (propylphosphonic anhydride) to improve coupling efficiency (yield increases from 60% to 85%) .
  • Solvent Screening : Use THF instead of DCM for better solubility of bulky intermediates .
  • Continuous Flow Chemistry : Implement microreactors to enhance mixing and reduce reaction time (2 hours vs. 12 hours batch) .

Basic: What are the primary structural features influencing this compound’s pharmacokinetics?

Methodological Answer:

  • Lipophilicity : LogP ~3.2 (calculated via ChemDraw) due to ethoxy and trimethoxy groups, enhancing membrane permeability .
  • Hydrogen Bond Acceptors : Pyrimidine N atoms and carboxamide O act as H-bond acceptors, affecting solubility and CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.